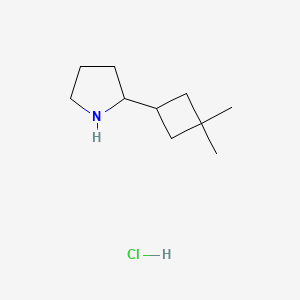

2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride

Description

2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride (CAS: 2098112-67-3) is a bicyclic amine derivative featuring a pyrrolidine ring substituted with a 3,3-dimethylcyclobutyl group.

Properties

IUPAC Name |

2-(3,3-dimethylcyclobutyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-10(2)6-8(7-10)9-4-3-5-11-9;/h8-9,11H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOXSKOGLOKTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C2CCCN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,3-dimethylcyclobutanone with pyrrolidine in the presence of a suitable acid catalyst to form the desired product. The reaction conditions often include:

Temperature: Moderate temperatures (50-100°C)

Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

Solvent: Organic solvents like toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted pyrrolidines

Scientific Research Applications

2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Antimicrobial Activity : Analogs with pyrrolidine cores and substituted ethylthio groups (e.g., compounds 5a–c in ) demonstrate antibacterial efficacy against Staphylococcus aureus and Bacillus subtilis. This suggests that 2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride may exhibit similar activity, modulated by its unique substituent .

- Safety Profile: While 3,3-dimethylpyrrolidine hydrochloride () lacks significant hazard data, the cyclobutyl group in the target compound may introduce novel toxicity risks requiring further study.

Biological Activity

2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride is a chemical compound characterized by a pyrrolidine ring with a 3,3-dimethylcyclobutyl substituent. This unique structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

The synthesis of this compound typically involves the cyclization of 3,3-dimethylcyclobutanone with pyrrolidine under acidic conditions, often using catalysts such as hydrochloric acid or sulfuric acid in organic solvents like toluene or dichloromethane. The reaction conditions are crucial for optimizing yield and purity.

Table 1: Synthesis Parameters

| Parameter | Conditions |

|---|---|

| Temperature | 50-100°C |

| Catalyst | Hydrochloric acid or sulfuric acid |

| Solvent | Toluene or dichloromethane |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The unique steric and electronic properties of the 3,3-dimethylcyclobutyl group enable it to modulate biological pathways effectively.

Potential Biological Targets

- Enzymes : Interactions that may influence enzymatic activity.

- Receptors : Potential binding to specific receptors involved in various physiological processes.

Research Findings

Recent studies have explored the compound's pharmacological properties, indicating its potential as a therapeutic agent. For instance, its effects on cellular processes have been investigated, revealing promising results in modulating cell signaling pathways.

Case Studies

- Therapeutic Applications : Research has demonstrated that derivatives of pyrrolidine compounds can exhibit significant activity against certain disease models. For example, studies involving GPR88 agonists derived from similar scaffolds have shown efficacy in reducing alcohol self-administration in animal models .

- Cellular Interaction Studies : Experiments assessing the compound's impact on cellular mechanisms have shown that it may influence apoptosis and cell proliferation pathways, suggesting potential applications in cancer research.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| Pyrrolidine | Simple analog | Lacks bulky substituents |

| N-Methylpyrrolidine | Methyl-substituted | Different steric properties |

| Cyclobutylpyrrolidine | Cyclobutyl group | Altered sterics compared to dimethyl group |

Applications in Research and Industry

The compound has diverse applications across several fields:

- Medicinal Chemistry : Investigated for its role as a precursor in drug development.

- Industrial Chemistry : Utilized in the synthesis of specialty chemicals.

- Biological Research : Explored for interactions with biological macromolecules.

Q & A

Q. What are the key considerations for synthesizing 2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride in a laboratory setting?

Synthesis requires optimizing reaction conditions such as solvent selection (e.g., ethanol or water for solubility and stability), temperature control (reflux vs. room temperature), and stoichiometric ratios of precursors. For example, cyclobutane derivatives often undergo strain-driven ring-opening or functionalization, necessitating careful monitoring of intermediates via thin-layer chromatography (TLC) or LC-MS. Catalysts like palladium or nickel may enhance cyclization efficiency. Safety protocols for handling hydrochloric acid during salt formation are critical .

Q. How can researchers ensure the purity of this compound, and which analytical techniques are most effective?

Purity validation involves a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect residual solvents.

- HPLC with UV/Vis or mass spectrometry detection for quantitative purity assessment (>95% threshold for research-grade material).

- Elemental analysis (CHNS) to verify stoichiometry.

For hygroscopic hydrochloride salts, lyophilization or vacuum drying is recommended to prevent moisture interference .

Q. What safety protocols are essential when handling this compound?

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation.

- Store separately from bases or oxidizing agents to avoid unintended reactions.

- Dispose of waste via certified hazardous chemical disposal services, as improper handling may release toxic vapors (e.g., HCl gas) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT or ab initio methods) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) for cyclobutane functionalization. Machine learning algorithms can further prioritize reaction pathways with high thermodynamic favorability .

Q. What experimental design strategies (e.g., Design of Experiments, DoE) are recommended to efficiently explore reaction parameters?

- Factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity).

- Response surface methodology (RSM) to model interactions between parameters (e.g., yield vs. reaction time).

- Taguchi methods for robustness testing under noise factors (e.g., humidity).

These strategies minimize experimental runs while maximizing data resolution, critical for optimizing stereoselectivity in pyrrolidine derivatives .

Q. How should researchers address contradictions between computational predictions and experimental outcomes for this compound?

- Reassess computational models for overlooked factors (e.g., solvent effects, steric hindrance in the cyclobutyl group).

- Validate intermediate isolation (e.g., via in-situ IR spectroscopy) to confirm reaction mechanisms.

- Cross-reference with analogous compounds (e.g., 3-(Trifluoromethyl)pyrrolidine derivatives) to identify trends in reactivity .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield and purity?

- Continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., cyclization).

- Microreactors for high-pressure or hazardous conditions (e.g., HCl gas handling).

- In-line analytics (e.g., PAT tools) for real-time monitoring of reaction progression and impurity formation .

Q. How does the steric hindrance of the 3,3-dimethylcyclobutyl group influence the compound’s reactivity in downstream applications?

The bulky cyclobutyl group may:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.